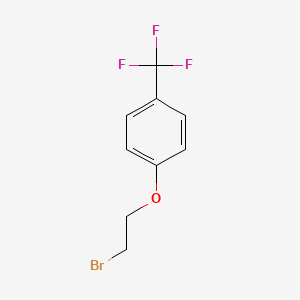
1-(2-Bromoethoxy)-4-(trifluoromethyl)benzene
Overview
Description
1-(2-Bromoethoxy)-4-(trifluoromethyl)benzene is an organic compound belonging to the class of compounds known as alkyl ethers. It is a colorless, volatile liquid with a sweet, pungent odor. It is used as a solvent in a variety of industrial and laboratory applications. It is also used as an intermediate in the synthesis of other organic compounds.
Scientific Research Applications
Aryne Route to Naphthalenes
A study by Schlosser & Castagnetti (2001) explored the treatment of 1-bromo-4-(trifluoromethoxy)benzene, which closely resembles 1-(2-Bromoethoxy)-4-(trifluoromethyl)benzene in structure. They found that at different temperatures, it could eliminate lithium bromide to free 1,2-dehydro-4-(trifluoromethoxy)benzene. This process is crucial for the synthesis of naphthalenes and their derivatives, which have wide applications in organic synthesis (Schlosser & Castagnetti, 2001).
Radical Addition Reactions
Yorimitsu et al. (2001) conducted a study on bromine atom-transfer radical addition in various solvents. While the specific compound 1-(2-Bromoethoxy)-4-(trifluoromethyl)benzene was not directly mentioned, the principles of their study apply to similar brominated organic compounds. They found that radical addition reactions proceed smoothly in polar solvents, which can be a critical aspect in synthetic organic chemistry (Yorimitsu et al., 2001).
Synthesis of Organometallic Compounds
Fink et al. (1997) researched the synthesis of ethynylferrocene compounds using a process that could be relevant to the manipulation of 1-(2-Bromoethoxy)-4-(trifluoromethyl)benzene. Their work highlighted the potential of such compounds in creating organometallics with unique electrochemical properties (Fink et al., 1997).
Functionalized Benzenes Synthesis
Reus et al. (2012) explored the synthesis of functionalized benzenes, starting from compounds similar to 1-(2-Bromoethoxy)-4-(trifluoromethyl)benzene. Their work underlines the role of such compounds in creating a variety of functionalized aromatic compounds, which are crucial in many areas of chemical research (Reus et al., 2012).
Benzylation of Alcohols
Poon & Dudley (2006) demonstrated the benzylation of alcohols using 2-benzyloxy-1-methylpyridinium triflate. This study underscores the potential use of brominated benzene derivatives in alcohol functionalization processes (Poon & Dudley, 2006).
properties
IUPAC Name |
1-(2-bromoethoxy)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c10-5-6-14-8-3-1-7(2-4-8)9(11,12)13/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZQRODDFYIDRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethoxy)-4-(trifluoromethyl)benzene | |
CAS RN |
125174-25-6 | |
| Record name | 1-(2-bromoethoxy)-4-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

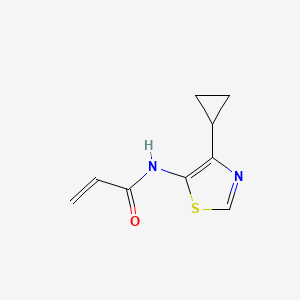
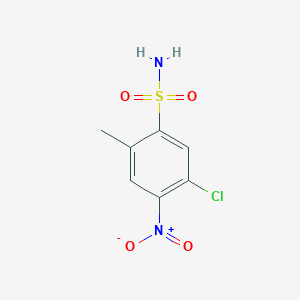
![1-[5-acetyl-3-(4-chlorophenyl)-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone](/img/structure/B2668137.png)
![4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2668141.png)
![N-(2,5-dimethylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2668142.png)
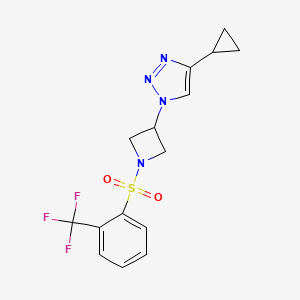
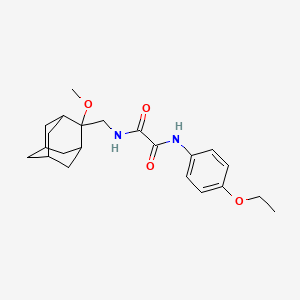
![2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2668148.png)
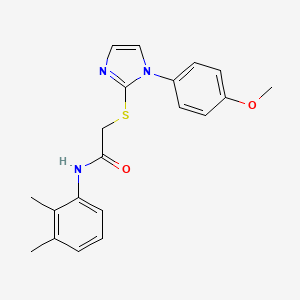
![2-Chloro-N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-N-[(2-fluorophenyl)methyl]acetamide](/img/structure/B2668151.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2-fluorophenyl)ethanediamide](/img/structure/B2668152.png)

![3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-fluorophenyl)propanamide](/img/structure/B2668155.png)
![Ethyl 2-imino-2-oxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride](/img/structure/B2668156.png)